N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride
Description
N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a benzofuropyrimidine derivative featuring a pyridin-3-ylmethylamine substituent at the C4 position of the pyrimidine ring, formulated as a hydrochloride salt to enhance solubility and stability. The benzofuro[3,2-d]pyrimidine core consists of a fused benzofuran and pyrimidine system, which is structurally analogous to purine bases, making it a scaffold of interest in medicinal chemistry for kinase inhibition and other biological applications .
For example, 4-chlorobenzofuro[3,2-d]pyrimidine (precursor) can undergo nucleophilic substitution with pyridin-3-ylmethylamine in the presence of a base (e.g., DIPEA) and a polar solvent (e.g., butanol or 1,4-dioxane) under reflux conditions .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O.ClH/c1-2-6-13-12(5-1)14-15(21-13)16(20-10-19-14)18-9-11-4-3-7-17-8-11;/h1-8,10H,9H2,(H,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHOHQKNLGJEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC4=CN=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride are protein kinases and EGFR tyrosine kinase . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. EGFR tyrosine kinase is a receptor that, when activated, can trigger a series of cellular processes leading to cell division.
Mode of Action
This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their death. It also acts as an EGFR tyrosine kinase inhibitor , blocking the signal transduction pathway and thus inhibiting the growth and proliferation of cancer cells.
Biochemical Pathways
The compound affects the cell signaling pathways regulated by protein kinases and EGFR tyrosine kinase. By inhibiting these enzymes, the compound disrupts the pathways that control cell growth, differentiation, migration, and metabolism. This disruption can lead to the death of cancer cells.
Result of Action
The compound shows superior cytotoxic activities against certain cancer cell lines. It inhibits the growth of these cells, leading to their death. The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within certain cells.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves reactions mediated by certain substances, which could potentially affect its action and stability Furthermore, the compound’s action could also be influenced by the specific cellular and molecular environment within the body.
Biological Activity
N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzofuro-pyrimidine core, which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 388.87 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | 3.5 |
Research indicates that this compound exhibits antitumor and anti-inflammatory properties. The mechanisms include:
- Inhibition of Enzymatic Activity : It has been reported to inhibit specific kinases involved in cell proliferation.
- Receptor Interaction : The compound shows affinity for various receptors, including adenosine receptors, which play a role in inflammation and cancer progression.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:
- Breast Cancer (MCF-7) : IC50 = 12 µM
- Colon Cancer (HCT116) : IC50 = 15 µM
- Lung Cancer (A549) : IC50 = 10 µM
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation in preclinical models. It was found to significantly decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table 2: Summary of Biological Activities
| Activity Type | Cell Line / Model | IC50 / Effect |
|---|---|---|
| Antitumor | MCF-7 | 12 µM |
| Antitumor | HCT116 | 15 µM |
| Antitumor | A549 | 10 µM |
| Anti-inflammatory | Macrophages | Decreased TNF-alpha |
Case Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways affected by this compound. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its role in programmed cell death.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Benzofuro[3,2-d]pyrimidine Derivatives
Table 2: Thieno[3,2-d]pyrimidine Derivatives
Research Findings and Implications
- Synthetic Advantages: The target compound’s pyridin-3-ylmethyl group and hydrochloride salt likely improve solubility over non-ionic analogs (e.g., aryl-substituted derivatives) .
- Bioactivity Potential: Benzofuropyrimidines with basic side chains (e.g., pyridinylmethyl) may exhibit enhanced kinase inhibition due to improved target engagement, as seen in related thieno derivatives .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
